

TPN-101: A Technical Overview of its In Vitro Neuroprotective Potential

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Compound of Interest

Compound Name: *Olisutrigine bromide*

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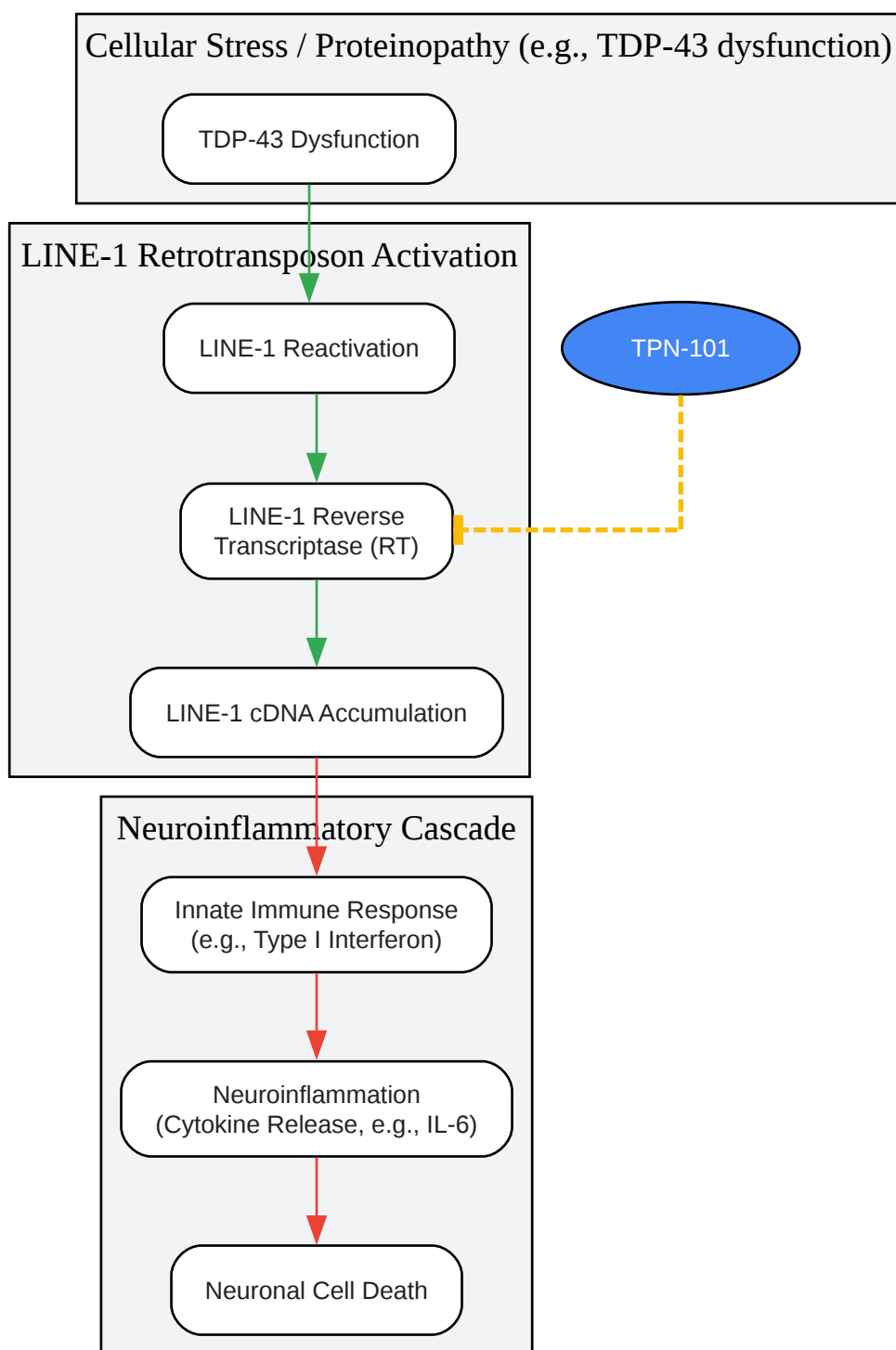
For Researchers, Scientists, and Drug Development Professionals

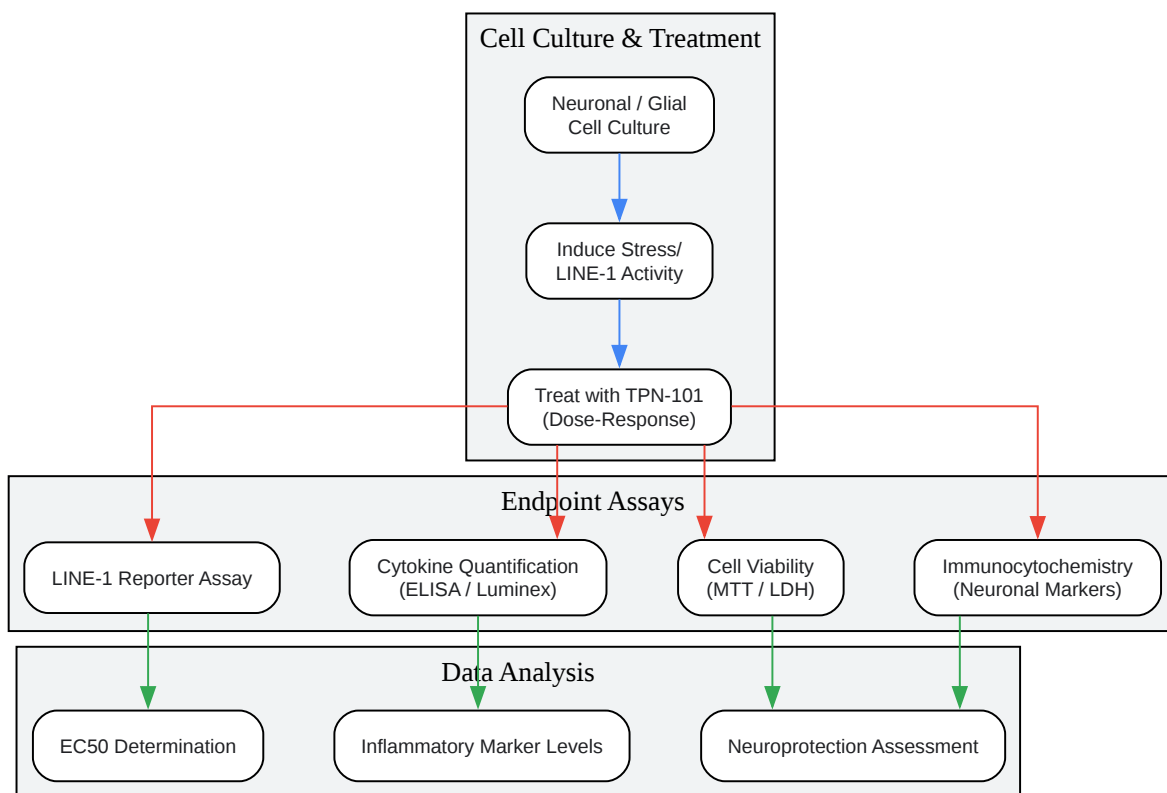
Introduction

TPN-101 (also known as censavudine, OBP-601, BMS-986001, festinavir, and 4'-ethynyl stavudine) is a first-in-class, orally administered small molecule inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.^{[1][2]} Originally developed for HIV, TPN-101 is being repurposed for neurodegenerative diseases based on the growing understanding of the role of retrotransposons in the pathology of conditions like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP).^{[1][3]} This document provides a technical guide to the in vitro studies and underlying mechanisms of TPN-101 relevant to neuronal cells, based on available data.

Mechanism of Action

In several neurodegenerative diseases, the mislocalization or loss of function of proteins like TDP-43 is thought to lead to the reactivation of retrotransposable elements such as LINE-1.^[3] These elements, normally silenced in healthy adult cells, can then replicate and move within the genome.^{[1][3]} The LINE-1 reverse transcriptase enzyme drives the production of LINE-1 cDNA, which is recognized by the cell as foreign or harmful.^{[1][4]} This triggers an innate immune response, leading to chronic neuroinflammation and subsequent neuronal cell death.^{[1][3]} TPN-101 directly inhibits the LINE-1 reverse transcriptase, thereby preventing the accumulation of LINE-1 cDNA and aiming to quell the downstream inflammatory cascade.^{[1][4]}





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